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Cobalt(2+);iron;dihydroxide;dihydrate

Cat. No.: B8205259
M. Wt: 240.67 g/mol
InChI Key: HWKBBCQTEXSBIZ-UHFFFAOYSA-L
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Description

Significance of Mixed-Metal Hydroxides in Contemporary Chemical Science

Mixed-metal hydroxides (MMHs), particularly those containing transition metals, are a cornerstone of modern materials science and chemistry. orientjchem.orgmdpi.com These materials are characterized by structures where two or more different metal cations are integrated within a single hydroxide (B78521) lattice. google.com This unique composition gives rise to synergistic effects and tunable properties that are often superior to those of their single-metal counterparts. google.comaip.org

The significance of MMHs stems from their diverse and advantageous characteristics. They often possess high redox activity, significant ion intercalation capacity, and high specific capacitance, making them valuable as electrode materials. google.com The ability to precisely control the chemical composition and structure allows for the tailoring of specific properties to target a wide range of applications. google.com Researchers are particularly interested in layered double hydroxides (LDHs), a prominent class of MMHs, for their lamellar structure which facilitates ion exchange and provides a high surface area. google.comrsc.org These properties make mixed-metal hydroxides and their oxide derivatives crucial in fields such as catalysis, energy storage, and environmental remediation. orientjchem.orglehigh.edu

Overview of Cobalt-Iron Hydroxide Frameworks and Their Relevance

Among the various mixed-metal hydroxides, cobalt-iron hydroxide (Co-Fe LDH) frameworks have garnered substantial research interest due to their compelling electronic and catalytic properties. nih.govmjcce.org.mk These materials combine the properties of both cobalt and iron, leading to a synergistic enhancement of their performance, especially in electrocatalysis. aip.orgresearchgate.net The incorporation of iron into the cobalt hydroxide lattice can significantly improve the intrinsic activity of the cobalt centers. nih.gov

Historical Context of Cobalt-Iron Material Research

The study of materials containing cobalt and iron has a rich history, evolving from early uses in pigments to modern high-technology applications. Cobalt compounds have been used for thousands of years to create deep blue colors in glass and ceramics, with the element itself being formally isolated in 1735 by Georg Brandt. metallurgicalresources.compzps.tech Iron, a cornerstone of civilization since the Iron Age, has been fundamental to construction, tools, and industry. pzps.tech

The deliberate combination of cobalt and iron for functional materials gained prominence in the 20th century. Early research focused on the magnetic properties of cobalt-iron alloys. aip.org In the early 1900s, Elwood Haynes developed cobalt-based alloys like Stellite, which were valued for their corrosion resistance and hardness, finding use in cutting tools and aerospace applications during the World Wars. metallurgicalresources.comcobalt.cacobaltinstitute.org Investigations into electrodeposited cobalt-iron alloys in the 1970s explored not just their magnetic potential but also their attractive mechanical properties, such as high tensile strength. aip.org This historical foundation in metallurgy and alloy development paved the way for more recent and sophisticated research into nanoscale cobalt-iron compounds, such as the hydroxides and oxides now being explored for advanced catalytic and electronic applications. acs.orgnih.gov

Scope and Objectives of Research on Cobalt(2+);iron;dihydroxide;dihydrate

Research into the specific compound this compound falls within the broader objective of designing highly efficient and stable mixed-metal hydroxide materials. The primary goals are to understand and optimize the material's structure-property relationships for specific applications, most notably in electrocatalysis.

Key research objectives include:

Synthesis and Structural Characterization: A primary goal is to develop controlled synthesis methods, such as co-precipitation or hydrothermal reactions, to produce the compound with desired morphology, crystallinity, and composition. nih.govacs.orgacs.org Characterization techniques are employed to determine the precise crystal structure, the oxidation states of the cobalt and iron ions, and the role of the water molecules (dihydrate) in the material's framework. acs.orgresearchgate.net

Enhancing Catalytic Performance: A major focus is on leveraging the synergistic effects between cobalt and iron to create highly active and durable catalysts. nih.govacs.org Research aims to maximize the number of active sites and improve electrical conductivity to boost efficiency in reactions like the OER. mdpi.comacs.org

Mechanistic Understanding: Researchers seek to elucidate the fundamental mechanisms by which cobalt-iron hydroxides catalyze reactions. This involves identifying the active catalytic sites and understanding how the electronic structure of the combined metals facilitates the reaction pathways. researchgate.netacs.org

Exploring New Applications: While catalysis is a primary focus, the scope extends to investigating the potential of these materials in other areas such as supercapacitors, battery electrodes, and sensors, leveraging their unique electrochemical properties. google.comrsc.orgmdpi.com

The systematic study of compounds like this compound is crucial for the rational design of next-generation materials for energy conversion and storage technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoFe2H6O4 B8205259 Cobalt(2+);iron;dihydroxide;dihydrate

Properties

IUPAC Name

cobalt(2+);iron;dihydroxide;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.2Fe.4H2O/h;;;4*1H2/q+2;;;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKBBCQTEXSBIZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[OH-].[OH-].[Fe].[Fe].[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoFe2H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cobalt 2+ ;iron;dihydroxide;dihydrate and Analogous Mixed Hydroxides

Advanced and Novel Synthetic Approaches for Cobalt-Iron Hydroxides

Recent advancements in materials science have led to the development of sophisticated methods for synthesizing cobalt-iron hydroxides. These approaches move beyond traditional co-precipitation techniques to offer enhanced control over the final product's characteristics.

Ionothermal synthesis utilizes ionic liquids or deep eutectic solvents (DESs) as both the solvent and template for material synthesis. This method has been successfully employed to produce cobalt iron layered double hydroxides (CoFe LDHs) with unique properties. rsc.orgresearchgate.net A notable one-step ionothermal strategy involves a "two-stage water injection" method using a DES system composed of choline (B1196258) chloride and urea. rsc.orgplu.mx This technique allows for the synthesis of CoFe LDH with an expanded interplanar spacing of 11.3 Å. rsc.org The expansion is attributed to the intercalation of molecules such as acetaldehyde, ethanol, and biuret, along with carbonate anions, between the hydroxide (B78521) layers. rsc.orgresearchgate.net The resulting material exhibits a nominal formula of Co₀.₉₀₁Fe₀.₀₉₉C₁.₃₉₈O₆.₈₅₇N₀.₉₂₅H₃.₃₇₅Cl₀.₀₁₈. rsc.org The use of DESs is considered a fast, simple, and inexpensive route to obtaining LDHs with large interlayer spacings, which are otherwise prepared through more complex precursor and ion exchange processes. rsc.org

Synthesis MethodSolvent SystemKey FeatureInterplanar Spacing (Å)Intercalated Species
IonothermalDeep Eutectic Solvent (Choline chloride/urea)One-step, two-stage water injection11.3Acetaldehyde, ethanol, biuret, CO₃²⁻

A novel approach for the synthesis of nanocrystalline cobalt-iron layered double hydroxides employs a "chemical-clock" reaction. nih.gov This method involves mixing concentrated solutions of hexaamminecobalt(III) trichloride (B1173362) and ferrous chloride at room temperature under anoxic conditions. nih.gov The reaction is characterized by an induction period followed by a spontaneous and abrupt color change, signifying the precipitation of the CoFe-LDH. nih.gov This process does not require external heating or the addition of an alkali to induce precipitation. nih.gov The dynamic interplay between the redox chemistries of the iron and cobalt-ammonium complexes drives the spontaneous formation of the LDH. nih.gov The initial Fe/Co atomic ratio in the solution influences the reaction dynamics and the final composition of the LDH product, which contains interlayer chloride anions. nih.gov This method represents a simple and efficient route to produce nanocrystalline CoFe-LDH. Another study demonstrated the use of a methylene (B1212753) glycol-sulfite (MGS) reaction as a pH-clock for the autonomous synthesis of iron (hydr)oxide nanoparticles, showcasing how in situ generation of hydroxide ions can control precipitation. mdpi.com

PrecursorsConditionsKey FeatureProduct
Hexaamminecobalt(III) trichloride, Ferrous chlorideRoom temperature, anoxicSpontaneous precipitation after an induction time (chemical clock)Nanocrystalline Cobalt-Iron Layered Double Hydroxide with interlayer chlorides

Room-temperature aging is a straightforward method for the synthesis of mixed metal hydroxides and oxyhydroxides. This technique has been systematically studied for the incorporation of cobalt into iron oxyhydroxide structures like goethite. lboro.ac.uk The process involves aging a precipitate formed from a mixture of iron and cobalt nitrate (B79036) salts in an alkaline solution (potassium hydroxide) at room temperature. lboro.ac.uk The duration of the aging period is a critical parameter that affects the phases formed and their crystallinity. lboro.ac.uk For instance, Co-doped ferrihydrite, a precursor to goethite, can be prepared at room temperature. lboro.ac.uk Over time, this precursor transforms into more crystalline phases. This method demonstrates that simply allowing the co-precipitated hydroxides to age under controlled pH and temperature can yield well-defined mixed-metal hydroxide materials. lboro.ac.uk

PrecursorsAging TemperatureAging DurationResulting Phase
Fe(NO₃)₃·9H₂O, Co(NO₃)₂·6H₂ORoom Temperature1 to 50 daysCobalt-doped ferrihydrite/goethite

The thermal decomposition of mixed-metal oxalate (B1200264) precursors is a versatile method for synthesizing mixed metal oxides and, under specific conditions, can be adapted for hydroxides. lew.ro Co-precipitated oxalate dihydrates with a general formula MₓCo₁₋ₓC₂O₄·2H₂O serve as precursors. lew.ro The heat treatment of these oxalate mixtures, for example, iron and cobalt oxalates, in air leads to the formation of their respective oxides, Fe₂O₃ and Co₃O₄. researchgate.net The morphology of the final product can be influenced by the synthesis conditions of the precursor; for instance, using ethylene (B1197577) glycol during precursor synthesis can lead to elongated crystals which is inherited by the final thermolysis product. researchgate.net While this route typically yields oxides, careful control of the decomposition atmosphere and temperature can potentially be used to isolate intermediate hydroxide or oxyhydroxide phases. The primary advantage of this method is the intimate mixing of the metal cations in the oxalate precursor, which facilitates the formation of homogeneous mixed-metal phases upon decomposition. mdpi.com

PrecursorDecomposition ConditionTypical ProductKey Advantage
Mixed Cobalt-Iron Oxalates (e.g., MₓCo₁₋ₓC₂O₄·2H₂O)Thermal treatment in airMixed Cobalt-Iron Oxides (e.g., Co₃O₄, Fe₂O₃)Homogeneous mixing of metal cations in the precursor

Nanomaterial Synthesis Strategies for Cobalt-Iron Hydroxides

The synthesis of cobalt-iron hydroxides at the nanoscale has been a major focus of research due to the enhanced properties of nanomaterials. Various strategies have been developed to control the size, shape, and dimensionality of these materials.

Common chemical methods for preparing cobalt iron oxide and hydroxide nanoparticles include co-precipitation, sol-gel, and hydrothermal methods. mdpi.comlabinsights.nl The hydrothermal method, in particular, is widely used and allows for control over the particle size by tuning parameters such as reaction time, temperature, and the use of surfactants. labinsights.nl For example, CoFe LDH nanosheets can be grown directly on the surface of Co₃O₄ substrates with the assistance of ultrasonication to create nanohybrids. globethesis.com

Another effective strategy is the nanocasting route, which utilizes hard templates like mesoporous silica (B1680970) (e.g., SBA-15) to synthesize nanowires. acs.org In this method, a cobalt-iron nitrate precursor solution is impregnated into the pores of the silica template. acs.org Subsequent calcination decomposes the precursors into the oxide form within the template's channels. The silica template is then removed, yielding nanowires of the cobalt-iron oxide. acs.org While this example produces oxides, the precursor-template composite could potentially be treated under milder, hydrous conditions to form hydroxides. These nanostructuring strategies are crucial for creating materials with high surface area and accessible active sites, which are beneficial for applications like catalysis. globethesis.com

Structural Elucidation and Crystallographic Analysis of Cobalt 2+ ;iron;dihydroxide;dihydrate Architectures

X-ray Diffraction (XRD) Studies

X-ray diffraction is a fundamental non-destructive technique used to analyze the crystalline structure of materials. It provides information about the phase composition, crystal structure, and physical properties of the crystalline phases present. 911metallurgist.commalvernpanalytical.com

Powder X-ray Diffraction for Phase Identification and Crystallinity

The diffraction patterns of CoFe-LDHs generally show a series of Bragg reflections corresponding to specific crystallographic planes. The most intense peaks are typically indexed to the (003), (006), (012), and (110) planes, which are characteristic of the layered arrangement. mdpi.commdpi.com The presence of sharp and symmetric diffraction peaks is indicative of a well-crystallized material, while broad peaks may suggest the presence of nanocrystalline or poorly crystalline domains. The position of the (003) reflection is particularly important as it is used to calculate the interlayer spacing, a key feature of these layered materials.

For instance, a typical CoFe-LDH sample might exhibit the following diffraction peaks:

2θ (degrees) Crystallographic Plane Reference
~11-12°(003) mdpi.comresearchgate.net
~22-25°(006) mdpi.comresearchgate.net
~33-35°(012) mdpi.comresearchgate.net
~60°(110) mdpi.comresearchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

The successful synthesis of CoFe-LDH is confirmed when these characteristic peaks are present in the XRD pattern. researchgate.net The absence of peaks corresponding to other phases, such as simple hydroxides or oxides of cobalt or iron, indicates the purity of the LDH phase. researchgate.net

Single Crystal X-ray Diffraction for Atomic Arrangement and Unit Cell Parameters

Single crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information about the atomic arrangement, bond lengths, bond angles, and unit cell parameters of a crystalline material. While obtaining single crystals of CoFe-LDHs suitable for SC-XRD can be challenging, the study of analogous materials like hydrotalcite provides a foundational understanding of the expected crystal structure.

For hydrotalcite, a magnesium-aluminum layered double hydroxide (B78521), single-crystal studies have confirmed a layered structure with brucite-like layers of edge-sharing metal-oxygen octahedra. The trivalent cations substitute some of the divalent cations in the octahedral sites, creating a net positive charge on the layers. This charge is balanced by interlayer anions and water molecules. researchgate.net

The unit cell parameters for layered double hydroxides are typically described by the 'a' and 'c' lattice parameters. The 'a' parameter relates to the metal-metal distance within the brucite-like layers and can be determined from the (110) reflection in the XRD pattern. researchgate.net The 'c' parameter is related to the stacking of the layers and is typically three times the interlayer spacing (d-spacing of the (003) plane). researchgate.net For a CoFe-LDH, these parameters would be influenced by the ionic radii of Co²⁺ and Fe³⁺.

Unit Cell Parameter Description Related XRD Reflection
aRepresents the average metal-metal distance within the layers.(110)
cCorresponds to three times the interlayer spacing.(003)

This table is interactive. Users can sort the data by clicking on the column headers.

Precise determination of these parameters for cobalt(2+);iron;dihydroxide;dihydrate through single-crystal XRD would provide definitive information on its atomic structure.

Rietveld Refinement for Quantitative Phase Analysis of Cobalt-Iron Hydroxide Phases

Rietveld refinement is a sophisticated analytical method used for the quantitative analysis of multiphase mixtures from powder diffraction data. crystalimpact.comresearchgate.net This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight fraction of each crystalline phase present in a sample. core.ac.uk

In the context of cobalt-iron hydroxides, Rietveld refinement can be used to accurately quantify the proportions of different LDH phases, as well as any crystalline impurities that may be present. researchgate.netresearchgate.net The refinement process can also yield precise lattice parameters, crystallite size, and strain information. icdd.com The accuracy of the quantitative analysis is dependent on the quality of the experimental data and the crystallographic information files (CIFs) used for the different phases. crystalimpact.com

A successful Rietveld refinement is indicated by low R-values (e.g., Rp, Rwp) and a goodness-of-fit (χ²) value close to 1, signifying a good match between the observed and calculated patterns. researchgate.net For example, a Rietveld analysis of a CoFe-Cl LDH sample yielded values of Rp = 3.91, Rwp = 7.10%, Rexp = 3.41, and χ² = 1.02, indicating a reliable refinement. researchgate.net This method is particularly advantageous when dealing with complex mixtures or when a high degree of accuracy in phase quantification is required. crystalimpact.comresearchgate.net

Analysis of Interlayer Spacing and its Modulation in Layered Structures

The interlayer spacing, or d-spacing, is a critical parameter in layered double hydroxides, as it defines the region that accommodates anions and water molecules, and it can be tuned to modify the material's properties. rsc.orgrsc.org This spacing is typically calculated from the position of the (003) diffraction peak in the PXRD pattern using Bragg's law. mdpi.com

The nature of the intercalated anion has a significant influence on the interlayer spacing. For instance, the presence of larger anions can lead to an expanded interlayer distance. acs.org Studies have shown that the interlayer spacing of CoFe-LDHs can be modulated by introducing different anions into the interlayer gallery. For example, sulfate-intercalated CoFe-LDH exhibited a larger interlayer spacing of 0.89 nm compared to materials with smaller anions. mdpi.com One study reported a significant expansion of the interplanar spacing to 11.3 Å in a CoFe-LDH synthesized via an ionothermal method. rsc.orgrsc.org

The ability to control the interlayer spacing is of great interest for various applications, as it can enhance ion diffusion and accessibility to active sites within the material's structure. researchgate.net The modulation of this spacing can be achieved through various synthetic strategies, including the choice of precursors and the use of different intercalation anions. rsc.org

Microscopic and Morphological Characterization of this compound

Microscopic techniques are essential for visualizing the surface morphology, nanostructure, and elemental distribution of this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface topography and morphology of materials at the micro- and nanoscale. SEM images of CoFe-LDHs reveal a variety of morphologies depending on the synthesis conditions. researchgate.net

Commonly observed morphologies include hierarchical flower-like structures composed of interconnected nanosheets, as well as plate-like or flake-like structures. researchgate.netresearchgate.net The synthesis temperature and duration can significantly influence the resulting morphology. For instance, CoFe-LDH synthesized at different temperatures (130, 150, and 170 °C) showed distinct morphological features. researchgate.net The hierarchical and porous nature of these structures is advantageous for applications requiring a high surface area. researchgate.net

Transmission Electron Microscopy (TEM) for Particle Size, Lattice Fringes, and Nanomaterial Structure

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology, particle size, and crystalline nature of this compound, often synthesized as cobalt-iron layered double hydroxide (CoFe-LDH) nanosheets. TEM analysis typically reveals that these materials consist of ultrathin, sheet-like structures that are often agglomerated. The particle or crystallite size can be determined from these images, with studies reporting sizes ranging from several nanometers to larger aggregates. For example, some syntheses yield nanoparticles with an average size of approximately 8 nm. researchgate.net

High-resolution TEM (HRTEM) provides further insight into the material's crystalline integrity by visualizing the lattice fringes, which are the ordered arrangement of atoms in a crystal. The measured distance between these fringes, known as the interplanar spacing, can be correlated with specific crystallographic planes identified through X-ray diffraction. For instance, an observed interplanar spacing of 0.26 nm can be indexed to the (311) plane of a cubic cobalt-iron structure. acs.org The clear and continuous nature of these fringes confirms the high degree of crystallinity within the individual nanoparticles. researchgate.netacs.org This detailed structural information at the nanoscale is crucial for understanding the material's properties and performance in various applications.

Selected Area Electron Diffraction (SAED) for Crystalline Structure Analysis

Selected Area Electron Diffraction (SAED) is a key technique performed within a TEM to analyze the crystal structure of materials. ontosight.ai By directing a focused electron beam onto a specific area of the sample, a diffraction pattern is generated that provides information about the material's crystallinity and lattice structure. ontosight.aiwikipedia.org

For materials like this compound, the SAED pattern can distinguish between single-crystalline, polycrystalline, or amorphous structures. youtube.com A single-crystalline material produces a pattern of discrete, well-defined spots. youtube.com In contrast, a polycrystalline sample, which consists of many small, randomly oriented crystallites, generates a pattern of concentric rings. acs.orgyoutube.com Each ring corresponds to a specific set of crystal lattice planes. Amorphous materials, lacking long-range order, produce diffuse, broad rings. youtube.com

In the analysis of CoFe-LDH and related cobalt-iron nanomaterials, SAED patterns often exhibit distinct rings, confirming their polycrystalline nature. acs.org These rings can be indexed to specific crystallographic planes, such as the (111), (200), (100), and (110) planes, which corroborates the crystalline phases identified by other techniques like XRD. acs.org The clarity and sharpness of the diffraction rings or spots are indicative of a high degree of crystallinity in the material. researchgate.net Therefore, SAED is an indispensable tool for confirming the crystalline integrity and phase composition of these nanomaterials at a localized level. wikipedia.orgtu-freiberg.de

Vibrational and Spectroscopic Analysis of this compound

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Hydration State

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and confirming the structure of this compound. The FT-IR spectrum provides information on chemical bonding and the presence of water molecules within the layered structure.

A characteristic feature in the FT-IR spectrum of this compound is a broad and intense absorption band typically observed around 3300-3500 cm⁻¹. researchgate.netresearchgate.net This band is assigned to the O–H stretching vibrations (ν_OH_) of the hydroxyl groups in the brucite-like layers and the interlayer water molecules. researchgate.netresearchgate.net The broadness of this peak indicates extensive hydrogen bonding. Complementing this, a weaker band appears in the region of 1625-1634 cm⁻¹, which is attributed to the H–O–H bending vibration (δ_H₂O_) of the intercalated water molecules, confirming the hydrated nature of the material. researchgate.netresearchgate.net

Vibrations related to the metallic framework are found in the low-frequency region (typically below 800 cm⁻¹). These bands are due to the metal-oxygen (M-O) and metal-hydroxyl (M-OH) stretching and bending vibrations within the crystal lattice. For instance, bands observed around 650 cm⁻¹ can be consistent with cation-oxygen vibrations. researchgate.net The presence of other anions, such as carbonate, which can be incorporated from atmospheric CO₂, is often indicated by a sharp absorption band around 1350 cm⁻¹. researchgate.net

FT-IR Band Assignment for Cobalt-Iron Hydroxides
Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3300 - 3500O–H stretching of hydroxyl groups and interlayer water
~1630H–O–H bending of interlayer water
~1350Asymmetric stretching of interlayer carbonate ions (if present)
< 800Metal-Oxygen (Co-O, Fe-O) and Metal-Hydroxide lattice vibrations

Raman Spectroscopy for Vibrational Modes and Structural Information

Raman spectroscopy is a complementary technique to FT-IR that provides detailed information about the vibrational modes of the material's crystal lattice. For layered double hydroxides like this compound, Raman spectra are particularly sensitive to the vibrations of the metal-oxygen (M-O) framework.

In some cases, especially when the material is oxidized, additional bands may appear. For example, upon oxidation to an oxyhydroxide phase, a strong doublet can emerge in the 480 cm⁻¹ and 560 cm⁻¹ region. mdpi.com The presence of interlayer anions like carbonate can also be detected, often appearing as a sharp, intense band around 1060 cm⁻¹. researchgate.net Analysis of these vibrational modes provides a structural fingerprint of the material, allowing for the confirmation of its phase and the study of structural changes under different conditions. mdpi.com

Raman Band Assignment for Cobalt-Iron Hydroxides
Wavenumber (cm⁻¹) Vibrational Mode Assignment
~470 - 480Metal-Oxygen (e.g., Co-O) vibrational modes
~550 - 560Metal-Oxygen (e.g., Fe-O) vibrational modes
~1060Symmetric stretching of interlayer carbonate ions (if present)

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) for Local Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of absorbing atoms. researchgate.net The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination environment of the metal ions. libretexts.org

For this compound, XANES analysis at the Co and Fe K-edges provides direct information on the valence states of the cobalt and iron atoms. researchgate.net The energy position of the absorption edge shifts to higher values as the oxidation state of the metal increases. researchgate.net By comparing the edge position of the sample to that of reference compounds with known oxidation states (e.g., CoO for Co²⁺, Fe₂O₃ for Fe³⁺), the average oxidation state of cobalt and iron in the material can be determined. researchgate.netrsc.org

Studies on CoFe (oxy)hydroxides have used operando XAS to demonstrate that the oxidation states of both cobalt and iron can change under electrochemical conditions. researchgate.net For instance, during processes like the oxygen evolution reaction, partial oxidation of Fe and a shortening of the Fe-O bond length can be observed, while cobalt oxidation might only occur in the absence of iron. researchgate.net This technique is invaluable for understanding the roles of the different metal cations and their electronic structure, providing insights that are critical for applications in catalysis and energy storage. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition, empirical formula, and the chemical and electronic states of elements within the top few nanometers of a material's surface. thermofisher.comcarleton.edu

In the analysis of this compound, XPS survey scans confirm the presence of Co, Fe, and O, along with adventitious carbon. High-resolution spectra of the Co 2p, Fe 2p, and O 1s regions offer detailed information about their oxidation states. researchgate.netresearchgate.net

The Co 2p spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, accompanied by satellite peaks. The binding energy of the Co 2p₃/₂ peak, often found around 782.5 eV, can be deconvoluted to distinguish between different oxidation states, such as Co²⁺ and Co³⁺. researchgate.net Similarly, the Fe 2p spectrum is analyzed to determine the oxidation states of iron. The Fe 2p₃/₂ peak can be fitted to identify contributions from both Fe²⁺ and Fe³⁺ species. researchgate.net

The O 1s spectrum is also informative and can usually be deconvoluted into multiple components. A primary peak around 531.6 eV is typically assigned to the metal-hydroxyl (M-OH) groups in the hydroxide layers. mdpi.com Other components can be attributed to metal-oxygen (M-O) bonds, surface-adsorbed water molecules (H₂O) at higher binding energies (~532.4 eV), and potentially oxygen in carbonate species (~530.5 eV). mdpi.com This detailed surface analysis is crucial for understanding the surface chemistry that governs the material's interaction with its environment.

Typical XPS Binding Energies for Cobalt-Iron Hydroxides
Core Level Binding Energy (eV)
Co 2p₃/₂~782.5 - 783.5
Co 2p₁/₂~798.5 - 799.0
Fe 2p₃/₂~711.0 - 713.0
Fe 2p₁/₂~724.5 - 726.0
O 1s~531.6
O 1s~532.4

Mössbauer Effect Spectroscopy for Iron Oxidation States and Magnetic Interactions

Mössbauer spectroscopy, specifically utilizing the 57Fe isotope, is a powerful technique for probing the local environment of iron nuclei within a material. bohrium.commdpi.com It provides detailed insights into the oxidation state, coordination geometry, and magnetic properties of iron atoms in the lattice of cobalt-iron hydroxides. bohrium.comconfex.com This method is highly sensitive to changes in the electron density at the nucleus and the magnetic fields experienced by it, allowing for the differentiation between various iron species such as Fe2+, Fe3+, and even higher oxidation states like Fe4+ under specific conditions. mdpi.comacs.org

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and the hyperfine magnetic field (Hef). The isomer shift is directly related to the s-electron density at the nucleus and is, therefore, highly indicative of the oxidation state; δ values generally decrease as the oxidation state of iron increases. researchgate.net Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the local coordination environment. The hyperfine magnetic field, observed in magnetically ordered materials, results from the interaction of the nucleus with its own electronic magnetic field and is a measure of the magnetic moment of the atom. mdpi.com

In the context of cobalt-iron hydroxides, Mössbauer spectroscopy can confirm the presence and proportions of different iron oxidation states. For instance, room-temperature Mössbauer spectra of similar layered hydroxide structures often show doublet peaks characteristic of high-spin Fe3+ in an octahedral coordination environment. researchgate.net One study identified doublet sub-spectra with an isomer shift (IS) of δ = 0.35 mm/s and a quadrupole splitting (QS) of Δ = 0.86 mm/s, which are indicative of Fe3+ in an amorphous iron(III) hydroxide-like form. researchgate.net In some related nickel-iron catalysts, operando Mössbauer spectroscopy has even provided direct evidence for the formation of Fe4+ during electrochemical processes, highlighting the technique's ability to capture transient or reactive species. acs.org The magnetic interactions between iron centers, as well as between iron and cobalt ions, can be elucidated by low-temperature measurements, where magnetic ordering phenomena become apparent through the appearance of six-line sextet patterns in the spectra. mdpi.com

The following table summarizes typical Mössbauer parameters for various iron species commonly found in iron hydroxides and oxides, which serve as a reference for interpreting the spectra of complex materials like this compound.

Mössbauer Parameters for Reference Iron Species
Iron Phase/SpeciesIsomer Shift (δ) mm/sQuadrupole Splitting (ΔEQ) mm/sOxidation StateCoordination
α-FeOOH (Goethite)0.37-0.27Fe3+Octahedral
γ-FeOOH (Lepidocrocite)0.380.53Fe3+Octahedral
Fe(OH)3 (Amorphous)0.350.86Fe3+Octahedral
Fe(OH)21.152.90Fe2+Octahedral
Isomer shift values are typically reported relative to α-Fe at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Properties of Cobalt(II)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an ideal tool for studying the paramagnetic Co(II) centers in materials like this compound. osti.govnih.gov The Co(II) ion has a 3d7 electronic configuration, which in a high-spin state (S=3/2) is EPR-active. osti.govmdpi.com The EPR spectrum is highly sensitive to the local coordination geometry, symmetry, and electronic structure of the paramagnetic ion. marquette.edu

For high-spin Co(II) in an octahedral environment, as expected in layered double hydroxide structures, the ground state is orbitally degenerate. This degeneracy is lifted by spin-orbit coupling and distortions in the local geometry, such as those caused by the Jahn-Teller effect. researchgate.netrsc.org These distortions often lead to a significant splitting of the energy levels even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). mdpi.com The EPR spectra of such systems are characterized by an effective g-tensor (geff), which is often highly anisotropic. nih.gov

In studies of cobalt-containing layered double hydroxides, the EPR spectral profiles frequently show three distinct components of the g-factor (gx ≠ gy ≠ gz), indicating that the Co(II) ion resides in a site with low, rhombic symmetry. researchgate.netrsc.org This is consistent with a Jahn-Teller distorted octahedral coordination. rsc.org A broad, featureless signal around g ≈ 4 is also typical for Co(II) in an octahedral environment with a large positive zero-field splitting. mdpi.com The precise g-values extracted from the spectra provide a fingerprint of the electronic properties and coordination of the Co(II) complex. osti.gov The analysis of the 59Co hyperfine structure, when resolvable, can offer further detailed information about the electronic ground state and the nature of the metal-ligand bonds. marquette.edu

The table below presents representative g-values for Co(II) in different coordination environments, illustrating the sensitivity of EPR spectroscopy to structural variations.

Representative EPR g-values for High-Spin Co(II) Species
System/Environmentgeff,xgeff,ygeff,zSymmetry/Notes
Co-Al LDH~5.2~3.9~2.2Rhombic, Jahn-Teller distorted octahedron marquette.edursc.org
Co(II) in octahedral field~4.0 (Isotropic equivalent)Broad signal with large ZFS mdpi.com
[CoZn]-substituted aminopeptidase (B13392206) (Species 1)2.203.925.23Rhombic (E/D = 0.1) marquette.edu
[CoZn]-substituted aminopeptidase (Species 2)1.802.756.88Rhombic (E/D = 0.32) marquette.edu

Electronic Structure and Redox Chemistry of Cobalt 2+ ;iron;dihydroxide;dihydrate Systems

Computational Investigations of Electronic Band Structure

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure of cobalt-iron layered double hydroxides. The exfoliation of these layered materials into two-dimensional nanosheets has been shown to alter their band gaps, a critical factor for applications in photocatalysis. researchgate.net The ability to tune the electronic structure through such morphological changes highlights the versatility of these materials. researchgate.net Furthermore, the introduction of defects, such as vacancies, can induce significant changes in the band structure, in some cases leading to the emergence of metallic states. researchgate.net Doping with elements like vanadium has also been shown to modify the electronic structure and narrow the bandgap, which can enhance conductivity. researchgate.net

Density Functional Theory (DFT) Studies for Geometry and Electronic Properties

Density Functional Theory (DFT) has been widely used to investigate the geometric and electronic properties of cobalt-iron hydroxides and related systems. These studies provide insights into the optimized geometry, including lattice parameters and bond lengths within the structure. For instance, in cobalt ferrite (B1171679) (Fe2CoO4), a related mixed metal oxide, DFT calculations have determined lattice constants and bond lengths (Co-O, Fe-O) that are in good agreement with experimental values. mdpi.com

DFT calculations also reveal the density of states (DOS), which provides a deeper understanding of the electronic structure. researchgate.net Such computational approaches have been employed to study various cobalt oxides and hydroxides, optimizing their crystal structures and exploring their electronic properties as monolayers. valpo.edu The unique two-dimensional lamellar structure of LDHs allows for flexible tuning of their physical and chemical properties, which can be effectively modeled using DFT. nih.gov Theoretical calculations have shown that modulating the electron structure at exposed active sites can be achieved by varying the Co/Fe arrangement and introducing oxygen vacancies. bohrium.com

Below is a table summarizing representative DFT-calculated properties for related cobalt-iron systems.

PropertySystemCalculated ValueReference
Lattice Constant (a)Fe2CoO48.435 Å mdpi.com
Co-O Bond LengthFe2CoO42.10 Å mdpi.com
FeOh-O Bond LengthFe2CoO42.04 Å mdpi.com
FeTd-O Bond LengthFe2CoO41.90 Å mdpi.com

Analysis of Metal-Oxygen Bonding and Coordination Environments

The metal-oxygen bonding and coordination environments of cobalt and iron ions in the dihydroxide framework are crucial to its properties. In these layered structures, both cobalt and iron are typically found in octahedral coordination with hydroxide (B78521) ions (OH-). mpg.de X-ray absorption fine structure (XAFS) spectroscopy has been used to probe the local coordination geometry of the metal ions. mpg.de

Studies on related cobalt-iron (oxy)hydroxides reveal that the introduction of iron into the cobalt hydroxide structure leads to a more oxide-like environment, consistent with the presence of Fe³⁺ and more oxide bridges. acs.org The difference in oxygen-metal-oxygen bond angles for cobalt and iron is a key structural descriptor that has been correlated with the material's electrocatalytic activity. nih.gov The Fe-O bond appears to be more rigid, resisting changes in length, which in turn forces distortion in the cobalt coordination environments. nih.gov In some systems, under-coordinated metal sites can be created, which have been shown to be highly active. researchgate.netnih.gov

Redox Behavior and Oxidation States of Cobalt and Iron Ions within the Hydroxide Framework

The redox behavior of cobalt and iron ions within the hydroxide framework is a key aspect of its chemistry, particularly in electrochemical applications. X-ray photoelectron spectroscopy (XPS) is a powerful technique for determining the oxidation states of these metals. In CoFe LDHs, cobalt is predominantly in the Co²⁺ state, although the presence of Co³⁺ has also been identified. mpg.demdpi.comresearchgate.net Iron is typically found in the Fe³⁺ oxidation state. mpg.de

The electrochemical behavior of these materials often involves the redox couple of Co²⁺/Co³⁺. doi.org The incorporation of iron into the cobalt hydroxide structure has been shown to anodically shift the Co²⁺/Co³⁺ redox wave, indicating a strong electronic interaction between the two metals that makes the oxidation of Co²⁺ more difficult. acs.org This synergistic effect between cobalt and iron is a recurring theme in the literature. mpg.deuncst.go.ugresearchgate.net While Fe³⁺ is redox-active, in some contexts, it can facilitate charge transfer along with cobalt. mpg.de The presence of different valence states of iron, such as Fe²⁺ and Fe³⁺, has also been suggested. researchgate.net

The following table summarizes the typical oxidation states of cobalt and iron in CoFe LDH systems as determined by various studies.

ElementPredominant Oxidation StateOther Observed StatesReference(s)
CobaltCo²⁺Co³⁺ mpg.demdpi.comresearchgate.net
IronFe³⁺Fe²⁺ mpg.deresearchgate.net

Influence of Ligand Environment on Electronic Properties

The ligand environment surrounding the cobalt and iron ions significantly influences the electronic properties of the material. In the context of cobalt(2+);iron;dihydroxide;dihydrate, the primary ligands are hydroxide ions (OH⁻) and water molecules (H₂O). The nature of the metal-ligand bonding directly impacts the electronic structure and, consequently, the material's reactivity.

Studies on related cobalt complexes have shown that replacing ligands, for example, acetate (B1210297) with hydroxyls, can increase the electron density on the cobalt center. nrel.gov This is attributed to the loss of π back-bonding with acetate and increased electron donation from the hydroxyl ligands. nrel.gov The strength of the metal-ligand bond, as indicated by bond order, also plays a role; for instance, Co-O bonds with bridging hydroxyls are stronger than those with acetate ligands. osti.gov In the layered double hydroxide structure, the arrangement of these hydroxide ligands and the potential for intercalation of other anions can tune the electronic properties. nih.gov The coordination of different ligands can alter the electronic density of states of the metal's d-band center, which in turn can optimize the material's catalytic properties. researchgate.net

Spin-Crossover Phenomena in Cobalt-Iron Complexes and Related Hydroxides

While direct evidence for spin-crossover phenomena in this compound is not extensively documented in the reviewed literature, the electronic configurations of the cobalt ions are a critical aspect of its properties. In octahedral coordination, Co²⁺ (a d⁷ ion) and Co³⁺ (a d⁶ ion) can exist in either high-spin or low-spin states.

DFT studies on related cobalt complexes, such as cobalt(II)tris(2,2'-bipyridine), have investigated the energetics of high-spin and low-spin states. unige.ch In cobalt oxyhydroxide (CoOOH), the Co³⁺ ions are typically in a low-spin state (t₂g⁶eg⁰). researchgate.net However, it has been shown that high-spin Co³⁺ can be introduced, which alters the electron transfer pathways and can enhance catalytic activity. researchgate.net The spin state of cobalt centers has been identified by analyzing bond orders and through DFT calculations. osti.gov The possibility of spin-crossover, a transition between high-spin and low-spin states induced by external stimuli like temperature or pressure, remains an area for further investigation in these specific cobalt-iron hydroxide systems.

Magnetic Properties and Phenomena in Cobalt 2+ ;iron;dihydroxide;dihydrate

Magnetic Susceptibility Measurements and Temperature Dependence

The magnetic susceptibility of cobalt-containing layered double hydroxides displays a distinct dependence on temperature, providing insights into the magnetic interactions between the metal ions. Generally, these materials exhibit paramagnetic behavior at higher temperatures. However, as the temperature decreases, deviations from simple paramagnetic behavior are observed, indicating the onset of magnetic correlations.

In studies of Co(II)-containing LDHs, the inverse magnetic susceptibility (1/χ) as a function of temperature often cannot be described by a single Curie-Weiss law over the entire paramagnetic range. scienceontheweb.net For instance, in Co(II)Al-NO3 LDHs, the temperature dependence of the inverse magnetic susceptibility shows an anomalous behavior between approximately 75 K and 175 K. scienceontheweb.net This leads to different Curie-Weiss temperatures (θ) when fitting the data in the paramagnetic regions above and below this anomaly. scienceontheweb.net The positive values of θ obtained from these fits suggest the presence of ferromagnetic interactions between the cobalt ions. scienceontheweb.net

A key feature in the magnetic susceptibility of these materials is the appearance of a peak at a specific temperature (Tmax) in the zero-field-cooled (ZFC) magnetization curve. scienceontheweb.net Below this temperature, the ZFC and field-cooled (FC) magnetization curves diverge, which is a characteristic feature of systems with magnetic anisotropy or spin glass behavior. scienceontheweb.net For example, in Co(2)Al-NO3 and Co(3)Al-NO3 LDHs, Tmax is observed at 4.0 K and 3.2 K, respectively. scienceontheweb.net Above approximately 8 K, both of these compounds are in a paramagnetic state. scienceontheweb.net

The temperature-dependent magnetic behavior can be summarized in the following table:

Temperature RangeMagnetic BehaviorKey Observations
High Temperature (>175 K)ParamagneticFollows Curie-Weiss law with a specific Curie temperature.
Intermediate Temperature (75-175 K)Anomalous ParamagneticDeviation from a single Curie-Weiss law, suggesting changes in magnetic correlations. scienceontheweb.net
Low Temperature (<8 K)Onset of Magnetic OrderingRapid increase in magnetic moment. scienceontheweb.net
At Tmax (e.g., 3.2-4.0 K)Peak in ZFC SusceptibilityIndicates a transition to a more complex magnetic state. scienceontheweb.net
Below TmaxDivergence of ZFC and FC curvesSuggests spin glass behavior or magnetic anisotropy. scienceontheweb.net

Antiferromagnetic and Ferromagnetic Interactions in Mixed Hydroxides

In mixed metal hydroxides containing cobalt and iron, both ferromagnetic and antiferromagnetic interactions can coexist, leading to complex magnetic behavior. The nature of these interactions is determined by the specific arrangement of the metal cations within the hydroxide (B78521) layers and the distances between them.

In cobalt-iron disulfide nanocrystals, which share some similarities in terms of mixed-metal interactions, a variety of magnetic phases are observed depending on the Co/Fe ratio. nih.gov At higher cobalt concentrations, superspin glass behavior with embedded ferromagnetic clusters is seen. nih.gov As the iron content increases, the system can transition to superparamagnetic behavior with antiferromagnetic clusters that suppress magnetic dipolar interactions. nih.gov This illustrates the delicate balance between competing ferromagnetic and antiferromagnetic interactions that can be tuned by the material's composition.

The presence of both types of interactions can lead to phenomena like spin frustration, where competing interactions prevent the establishment of a simple, long-range ordered magnetic state. mdpi.comkit.edu In a binuclear cobalt(II) complex with a bridged nitroxide diradical, strong antiferromagnetic exchange is observed between the Co2+ ions and the radical, as well as between the spins within the bridging ligand, creating a spin-frustrated system. mdpi.comkit.edu

Spin Glass Behavior in Cobalt-Containing Layered Double Hydroxides

Spin glass behavior is a characteristic magnetic phenomenon observed in some cobalt-containing layered double hydroxides at low temperatures. scienceontheweb.net This state is typified by a disordered magnetic configuration where the spins are "frozen" in random orientations, yet there is no long-range magnetic order. This behavior arises from the combination of frustrated magnetic interactions and structural disorder within the material.

Further evidence for spin glass behavior comes from AC susceptibility measurements. In Co-Al LDHs, for example, the AC susceptibility shows a frequency-dependent shift in the cusp temperature, which is a characteristic feature of spin glasses. researchgate.net This dynamic behavior suggests that the freezing of the spins is a relaxation process. The analysis of this frequency dependence can provide insights into the nature of the spin glass transition. researchgate.net It has been noted that the magnetic behavior of these LDHs is far from that of canonical spin glasses, implying the presence of small magnetic clusters. researchgate.net

Magnetocrystalline Anisotropy and Its Origin in Cobalt-Iron Systems

Magnetocrystalline anisotropy refers to the dependence of a material's internal energy on the direction of its magnetization with respect to the crystal lattice. In cobalt-iron systems, this property is significantly influenced by the presence of cobalt ions. The origin of magnetocrystalline anisotropy lies in the spin-orbit coupling, which links the spin of the electrons to their orbital motion around the nucleus. aps.org

In materials like cobalt-substituted magnetite, the introduction of small amounts of cobalt has a pronounced effect on the magnetocrystalline anisotropy constants. theiet.orgtheiet.org Specifically, cobalt substitution adds a positive contribution to the first-order anisotropy constant (K1) and a negative contribution to the second-order anisotropy constant (K2). theiet.orgtheiet.org The magnitude of this effect is suggested to be enhanced by the presence of divalent iron. theiet.orgtheiet.org

Exchange anisotropy is another related phenomenon that can arise from the interaction between a ferromagnetic material and an antiferromagnetic material, such as in the Co-CoO and Fe-FeO systems. aip.org This interaction can lead to a displaced hysteresis loop and a non-vanishing rotational hysteresis at high magnetic fields. aip.org

Voltage-Control of Magnetic Properties: Magneto-ionics in Hydroxide Systems

A cutting-edge area of research is the ability to control the magnetic properties of materials using an applied voltage, a field known as magneto-ionics. This approach offers a highly energy-efficient alternative to traditional current-based control of magnetic devices. In hydroxide-based systems, this control is often achieved by the voltage-driven migration of ions, which in turn modifies the magnetic state of the material.

For instance, in α-Co(OH)2 films, which are paramagnetic at room temperature, the application of a negative gate voltage can induce a reversible switch to a ferromagnetic state. nsf.govresearchgate.net This transition is attributed to the diffusion of hydroxyl groups, which promotes the formation of metallic cobalt ferromagnetic regions. nsf.govresearchgate.net The process is fully reversible upon the application of a positive voltage. nsf.govresearchgate.net This demonstrates the potential for creating non-volatile, reversible magnetic switches based on hydroxide materials.

The speed of this magneto-ionic effect can be significantly enhanced by tuning the magnitude of the applied voltage and the area of the sample. nsf.govresearchgate.net In cobalt ferrite (B1171679) (CoFe2O4) nanopillar electrodes, large and rapid changes in magnetic moment and coercivity have been demonstrated with an applied voltage in a liquid electrolyte cell. cam.ac.uk This system showed high cyclability, with over 2000 cycles, and a response time faster than 3 seconds. cam.ac.uk The magnetic switching in this case is attributed to the modulation of the oxygen content in the cobalt ferrite. cam.ac.uk

The general principle of voltage control of magnetism often involves the modulation of interfacial properties. In ultrathin Co films adjacent to a gate oxide, the application of an electric field can reversibly alter the magnetic state from one with strong perpendicular magnetic anisotropy to an in-plane anisotropy or even a nearly non-magnetic state. aps.org This giant voltage-controlled magnetism is achieved through the voltage-induced reversible oxidation of the cobalt layer. aps.org

Investigation of Superparamagnetism in Decomposed Precursors

Superparamagnetism is a form of magnetism that is observed in small ferromagnetic or ferrimagnetic nanoparticles. When the size of these nanoparticles is small enough, their magnetic moments can randomly flip direction under the influence of temperature. This behavior is often observed in materials derived from the decomposition or calcination of hydroxide precursors.

For example, cobalt ferrite nanoparticles synthesized from hydroxide carbonate precursors can exhibit superparamagnetic behavior. researchgate.net The Mössbauer absorption patterns of such samples often show a combination of a ferromagnetic component and a superparamagnetic doublet. researchgate.net The intensity of the superparamagnetic component is typically larger for smaller particles. researchgate.net

The synthesis method plays a crucial role in determining the magnetic properties of the final nanoparticles. Cobalt ferrite nanoparticles prepared by a radiolytic method from mixed cobalt and iron hydroxide precursors can also exhibit superparamagnetism. rsc.orgrsc.org The negligible coercivity and remanence observed at room temperature in these nanoparticles are characteristic of their superparamagnetic nature. rsc.org The saturation magnetization of these nanoparticles can be influenced by the synthesis conditions, such as the irradiation dose. rsc.org

The transition from a blocked (ferromagnetic-like) state to a superparamagnetic state occurs at the blocking temperature, which is dependent on the particle size and the measurement timescale. Below the blocking temperature, the nanoparticle's magnetization is stable over the measurement time, while above it, the magnetization fluctuates rapidly.

Advanced Applications and Functionalization of Cobalt 2+ ;iron;dihydroxide;dihydrate in Material Science

Electrocatalysis Based on Cobalt(2+);iron;dihydroxide;dihydrate

CoFe LDH has emerged as a highly efficient and cost-effective electrocatalyst for several key energy conversion reactions. Its activity is rooted in its electronic structure and the ability to facilitate charge transfer processes. Researchers have focused on modifying its structure and composition to further boost its catalytic performance. magtech.com.cn

Oxygen Evolution Reaction (OER) Catalysis

The oxygen evolution reaction (OER) is a critical process in technologies like water splitting and metal-air batteries, but it is often limited by sluggish kinetics. magtech.com.cn CoFe LDH is recognized as one of the most active non-precious metal catalysts for OER in alkaline media. The incorporation of iron into the cobalt hydroxide (B78521) lattice is known to dramatically enhance OER activity by approximately 100-fold compared to pure cobalt (oxy)hydroxide. acs.orgescholarship.org This enhancement is attributed to a synergistic effect where Fe atoms may act as the primary active sites, while the cobalt (oxy)hydroxide matrix provides a conductive and chemically stable host. acs.orgescholarship.org

The performance of CoFe LDH catalysts is highly dependent on the Co/Fe ratio, with studies showing that specific compositions yield optimal results. For instance, a Co₂Fe₁ LDH sample demonstrated a low onset potential of 1.52 V (vs. RHE) and a Tafel slope of 83 mV dec⁻¹. When loaded onto nickel foam, this catalyst could deliver a current density of 100 mA cm⁻² at 1.65 V. In another study, hierarchical hollow nanocubes of CoFe-LDH achieved a current density of 10 mA cm⁻² at a low overpotential of 270 mV with a Tafel slope of 58.3 mV dec⁻¹. mdpi.com Similarly, sulfate-intercalated CoFe LDH nanosheets reached 10 mA cm⁻² at an even lower overpotential of 218 mV and a Tafel slope of 59.9 mV dec⁻¹. rsc.org

Table 1: OER Performance of Various CoFe LDH-based Catalysts

Catalyst MaterialOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Co₂Fe₁ LDH290 (potential of 1.52 V vs RHE)83 nih.gov
CoFe-LDH Hollow Nanocubes27058.3 mdpi.com
Sulfate-intercalated CoFe LDH21859.9 rsc.org
NiSe-CoFe LDH228N/A nih.gov

Hydrogen Evolution Reaction (HER) Catalysis

While renowned for OER, CoFe LDH also exhibits notable activity for the hydrogen evolution reaction (HER), making it a promising bifunctional catalyst. Although generally less active for HER than for OER, modifications can significantly improve its HER performance. For instance, creating defect-rich, exfoliated CoFe LDH nanosheets has been shown to produce a bifunctional catalyst that approaches the performance of platinum for HER in basic solutions, achieving a current density of 10 mA/cm² at an overpotential of -166 mV.

Further research has demonstrated that introducing tungsten dopants and oxygen vacancies into CoFe-LDH nanosheets can lead to an ultra-low overpotential of 41 mV to reach 10 mA cm⁻² for the HER, with a low Tafel slope of 35 mV dec⁻¹. researchgate.net This performance enhancement is attributed to the creation of highly active four-coordinated tungsten structures that act as active sites for hydrogen evolution. researchgate.net

Oxygen Reduction Reaction (ORR) Electrocatalysis

The oxygen reduction reaction (ORR) is fundamental to fuel cells and metal-air batteries. While CoFe LDH is more extensively studied for OER, research into related systems suggests its potential for ORR as well. Layered double hydroxides are considered promising for bifunctional OER/ORR catalysis. acs.org For example, a core-shell structure of Co₃O₄@NiFe LDH, a closely related material, demonstrated significantly enhanced ORR properties, with current densities increasing by nearly an order of magnitude compared to pure NiFe LDH. rsc.org This indicates that the electronic interactions and structural benefits of the CoFe hydroxide framework can be leveraged to facilitate ORR, although it remains a less-explored application compared to OER.

Overall Water Splitting Applications

Studies have shown that an electrolyzer using defect-rich, exfoliated CoFe LDH nanosheets for both electrodes can achieve a current density of approximately 10 mA/cm² at an applied voltage of 1.63 V, a performance rivaling that of systems using precious metals like platinum and iridium dioxide. This setup also demonstrates remarkable long-term stability.

Catalyst SystemCell Voltage @ 10 mA cm⁻² (V)Long-term StabilityReference
Defect-rich exfoliated CoFe LDH-F1.63>35 hours
V-Ce/CoFe LDH || CoFe LDH1.6560 hours

Role of Defects and Doping in Enhancing Electrocatalytic Activity

The introduction of defects, such as oxygen vacancies, and the incorporation of dopants are powerful strategies to modulate the electronic structure and enhance the intrinsic activity of CoFe LDH. proquest.com

Oxygen Vacancies: Creating oxygen vacancies in the LDH lattice can enhance electrocatalytic activity for both OER and HER. For OER, water-plasma-induced exfoliation of CoFe-LDH created vacancy-rich nanosheets that required a lower overpotential (290 mV) to reach 10 mA cm⁻² compared to the pristine material (332 mV). proquest.com For HER, oxygen vacancies act as oxophilic sites that facilitate water adsorption and dissociation, significantly lowering the energy barrier for the crucial water-splitting step in alkaline media. researchgate.net

Fe-doping: The role of iron is crucial for the high OER activity of Co-based (oxy)hydroxides. researchgate.net Studies indicate that Fe acts as the more active catalytic site, while the Co-hydroxide framework provides conductivity and stability. acs.orgescholarship.org The incorporation of Fe modifies the electronic structure of the cobalt sites, as evidenced by an anodic shift in the Co²⁺/³⁺ redox wave, which is indicative of strong electronic interactions. acs.orgresearchgate.net This synergistic relationship is key to the material's high performance. Doping with other elements, such as tungsten, has also been shown to be effective, particularly for enhancing HER activity by creating new active sites and reducing the formation energy of beneficial oxygen vacancies. researchgate.net

Energy Storage Materials Derived from this compound

Beyond catalysis, the redox-active nature of both cobalt and iron ions makes CoFe LDH a highly promising material for electrochemical energy storage, particularly in supercapacitors. researchgate.net Its layered structure allows for efficient ion intercalation and fast surface redox reactions, which are essential for high-performance energy storage. researchgate.netijarsct.co.in

CoFe LDH is often considered a "battery-type" or pseudocapacitive electrode material because its charge storage mechanism relies on Faradaic redox reactions rather than purely electrostatic double-layer capacitance. mdpi.com When grown on conductive substrates like nickel foam, CoFe LDH nanosheets exhibit high areal capacity. One study reported a maximum areal capacity of 2263 mC cm⁻² at a scan rate of 5 mV s⁻¹ and demonstrated 92.6% capacity retention after 5000 charge-discharge cycles. researchgate.net Another study on a hierarchical MgCo₂O₄@CoFe composite achieved a high specific capacitance of 2007 F g⁻¹ at 1 A g⁻¹. researchgate.net These findings highlight the potential of CoFe LDH-based materials for developing high-performance and durable energy storage devices. researchgate.net

Table 3: Supercapacitor Performance of CoFe LDH-based Electrodes

Electrode MaterialPerformance MetricValueConditionsReference
CoFe-LDH on Ni FoamAreal Capacity2263 mC cm⁻²5 mV s⁻¹ researchgate.net
CoFe-LDH on Ni FoamCapacity Retention92.6%After 5000 cycles researchgate.net
MgCo₂O₄@CoFeSpecific Capacitance2007 F g⁻¹1 A g⁻¹ researchgate.net

Supercapacitor Electrode Materials

Cobalt-iron layered double hydroxides have emerged as highly promising electrode materials for supercapacitors, a class of energy storage devices known for their high power density and long cycle life. The pseudocapacitive behavior of CoFe-LDH, arising from rapid and reversible Faradaic reactions at the electrode surface, allows for significantly higher energy storage capacity compared to traditional electric double-layer capacitors.

The synergistic effect between cobalt and iron is crucial for the enhanced electrochemical performance. The presence of iron extends the potential window in which the material exhibits capacitive behavior, contributing to higher energy and power densities. For instance, CoFe-LDH electrodes have demonstrated remarkably high specific capacitance, energy density, and power density. The porous nanostructure of these materials provides a large electroactive surface area, facilitating efficient ion diffusion and charge transfer. Furthermore, when grown on conductive substrates like nickel fabric, these materials can be used to create flexible hybrid supercapacitors with excellent cycling stability, retaining a high percentage of their initial capacitance after numerous charge-discharge cycles. Current time information in Douglas County, US.

Table 1: Electrochemical Performance of CoFe-LDH Based Supercapacitors

Material Specific Capacitance (F/g) Current Density (A/g) Energy Density (Wh/kg) Power Density (kW/kg) Cycling Stability
CoFe-LDH 810 1.0 48.2 6.50 ~97% coulombic efficiency
CoFe-LDH 705 10.0 - - ~97% coulombic efficiency
Co₀.₅Fe₀.₅-LDH on Nickel Fabric 70 µF/cm² (areal) - 1.6 mWh/cm² (areal) 0.09 mW/cm² (areal) 91% capacity retention

Components in Rechargeable Battery Technologies

The multi-electron redox reactions possible with cobalt and iron make their layered double hydroxides attractive for use in rechargeable battery technologies. These materials are being investigated as both cathode and anode materials in various battery systems, including lithium-ion, zinc-ion, and nickel-zinc (B8489154) batteries.

As a cathode material in aqueous zinc-ion batteries, a mixed phase of Co(OH)₂/CoOOH has shown a high discharge capacity and a high average discharge plateau. researchgate.net In lithium-ion batteries, hybridized Co(OH)₂ nanostructures have been utilized as anodes, exhibiting high initial charge and discharge capacities that surpass the theoretical capacity of Co(OH)₂. Current time information in Douglas County, US. The cycling stability of these materials is a key area of research, with studies showing good capacity retention over hundreds of cycles. The unique layered structure of CoFe-LDH allows for the intercalation and deintercalation of ions, which is the fundamental mechanism for energy storage in batteries.

Table 2: Performance of Cobalt-Iron Hydroxide Based Rechargeable Batteries

Battery Type Electrode Specific Capacity (mAh/g) Current Density (A/g) Cycling Performance
Aqueous Zinc-Ion Battery Co(OH)₂/CoOOH Cathode 164 0.05 78% capacity retention after 200 cycles
Aqueous Zinc-Ion Battery Co(OH)₂/CoOOH Cathode 87 1.6 -
Lithium-Ion Battery Hybridized Co(OH)₂ Anode 1262.9 (initial charge) 0.2 1050 mAh/g after 150 cycles
Nickel-Zinc Battery Ni₄Co₁-LDH Cathode 327.9 0.5 -
Zinc-Air Battery Fe/Co LDH Cathode 804 - Stable for 200 hours

Environmental Remediation Applications of this compound

The catalytic properties of cobalt-iron dihydroxide dihydrate are being harnessed for a variety of environmental remediation applications, from degrading persistent organic pollutants to removing harmful substances from water.

Cobalt-iron based materials have proven to be effective catalysts for the degradation of a wide range of organic contaminants in water. These materials can activate various oxidizing agents to generate highly reactive radical species that break down complex organic molecules into simpler, less harmful substances. For example, cobalt ferrite (B1171679) (CoFe₂O₄), a related mixed oxide, has been used in Fenton-like reactions to degrade dyes such as Remazol Red RR with high efficiency. rsc.org The catalytic activity is attributed to the redox cycling of cobalt and iron ions, which enhances the generation of reactive oxygen species. Similarly, iron-cobalt layered double hydroxides have been employed for the degradation of tetracycline, achieving a high degradation efficiency in a short amount of time. researchgate.net

Table 3: Catalytic Degradation of Organic Contaminants using Cobalt-Iron Based Materials

Catalyst Pollutant Degradation Efficiency (%) Reaction Time (min) Oxidant
CoFe₂O₄ Remazol Red RR 96.5 - H₂O₂
FeCo-LDH-1.5 Tetracycline (TC) 92 5 Peroxymonosulfate (B1194676)
Co-NiFe-LDH Orange II 99.5 30 Peroxymonosulfate

The high surface area and tunable surface chemistry of iron-based hydroxides make them effective adsorbents for various pollutants. While specific data for this compound in Per- and polyfluoroalkyl substances (PFAS) adsorption is limited, related iron (hydr)oxide/carbon sphere composites have demonstrated high efficiency in adsorbing perfluorooctanoic acid (PFOA). nih.gov These composites can adsorb nearly all of the PFOA from a solution within an hour. The adsorption mechanism is believed to involve electrostatic and hydrophobic interactions, hydrogen bonding, and ligand exchange. Furthermore, the adsorbed PFOA can be subsequently degraded, allowing for the regeneration and reuse of the adsorbent material. nih.gov

Table 4: Adsorption and Degradation of PFOA using Iron-Based Composites

Adsorbent/Catalyst Pollutant Adsorption Efficiency (%) Adsorption Time (h) Photodegradation of Adsorbed PFOA (%)
FeO/CS(1:1) PFOA (200 µg/L) Nearly 100 1 95.2 (in 4 h)

Cobalt-iron layered double hydroxides are highly efficient activators of peroxymonosulfate (PMS) for advanced oxidation processes aimed at environmental remediation. The activation of PMS by CoFe-LDH generates powerful sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are capable of degrading persistent organic pollutants.

Research has shown that CoFe-LDHs can achieve rapid and efficient degradation of contaminants like the antibiotic ciprofloxacin (B1669076) and the dye Rhodamine B. researchgate.nettezu.ernet.in The catalytic efficiency is influenced by the Co/Fe ratio in the LDH structure. For instance, a Co₁Fe₁-LDH nanosheet catalyst demonstrated the best performance for ciprofloxacin degradation, achieving 86.9% removal within 12 minutes. researchgate.net These catalysts also exhibit good stability and low metal ion leaching, making them suitable for practical applications in wastewater treatment. tezu.ernet.in

Table 5: Peroxymonosulfate Activation by CoFe-LDH for Pollutant Degradation

Catalyst Pollutant Degradation Efficiency (%) Reaction Time (min) PMS Concentration (mM)
Co₁Fe₁-LDHs Ciprofloxacin (CIP) 86.9 12 0.25
CoMgFe-LDH Rhodamine B (RhB) 94.3 - 1.2
Co-Fe alloy Orange II ~100 30 -
Co-Fe nitride Orange II ~100 40 -
CoFe₂O₄ Orange II ~100 90 -

Catalysis in Organic Synthesis and Other Chemical Processes

Beyond environmental applications, cobalt-iron based materials, including layered double hydroxides, are being explored as catalysts in organic synthesis. Their ability to facilitate a range of chemical transformations is attributed to the redox properties of both cobalt and iron, as well as the basic nature of the hydroxide layers.

While specific examples detailing the use of this compound in organic synthesis are not extensively documented, related cobalt-iron catalysts have shown promise in various reactions. For instance, cobalt and iron-based catalysts have been investigated for alcohol oxidation, a fundamental transformation in organic chemistry, yielding aldehydes and ketones. They have also been employed in C-C coupling reactions and the synthesis of N-containing heterocycles, which are important scaffolds in pharmaceuticals and bioactive molecules. rsc.org The synergistic interplay between cobalt and iron in these catalytic systems is believed to enhance their activity and selectivity. Further research is needed to fully elucidate the catalytic potential of this compound in a broader range of organic reactions.

Development of Cobalt-Iron Hydroxide-Based Nanomaterials for Functional Applications

The advancement of material science has led to significant interest in transition metal-based nanomaterials due to their unique physicochemical properties and potential for various applications. researchgate.net Among these, cobalt-iron hydroxide-based nanomaterials have emerged as a focal point of research, primarily for their exceptional performance in electrocatalysis, a critical process in clean energy technologies like water splitting. globethesis.com The development of these functional nanomaterials involves sophisticated synthesis strategies to control their morphology, composition, and structure, thereby enhancing their intrinsic properties. acs.org

Researchers have explored various methods to synthesize cobalt-iron hydroxide and related (oxy)hydroxide nanomaterials, including co-precipitation, hydrothermal methods, and electrospinning. researchgate.netlabinsights.nl These techniques allow for the creation of diverse nanostructures such as nanosheets, nanorings, and nanoflowers, which offer high surface areas and an abundance of active sites crucial for catalytic reactions. globethesis.comresearchgate.netrsc.org The co-precipitation method, for instance, is an efficient way to produce Co-based layered double hydroxides (LDHs) where the atomic percentages of iron can be precisely controlled. researchgate.net Hydrothermal synthesis, on the other hand, is effective in producing crystalline nanostructures like nanorings. researchgate.net

A significant area of application for these nanomaterials is in electrocatalysis, particularly for the Oxygen Evolution Reaction (OER), which is a key bottleneck in water electrolysis for hydrogen production. globethesis.comresearchgate.net The synergy between cobalt and iron is a critical factor in their high catalytic activity. Studies have shown that incorporating iron into the cobalt hydroxide structure dramatically enhances OER performance. acs.org Research indicates that Fe acts as the highly active site for OER, while the cobalt (oxy)hydroxide matrix serves as a conductive and stabilizing host. acs.org The intrinsic OER activity of Co₁₋ₓFeₓ(OOH) was found to be approximately 100 times higher for compositions with an iron content (x) between 0.6 and 0.7 compared to pure cobalt oxyhydroxide (x = 0). acs.org

Detailed research has demonstrated a clear correlation between the material's composition and its electrocatalytic efficiency. A synergistic effect in Co- and Fe-based LDHs was observed, with an optimal iron content of 35 at% resulting in superior OER activity. researchgate.net This optimized catalyst, when spray-coated onto a Ni foam electrode, exhibited excellent stability in alkaline conditions. researchgate.net The interaction between cobalt and iron modifies the electronic structure of the catalyst, which is essential for its enhanced function. acs.org

Beyond OER, the functionalization of these nanomaterials extends to creating strongly coupled hybrid structures. For example, growing CoFe LDH nanosheets directly on the surface of Co₃O₄ nanocrystals results in a nanohybrid with a robust interface. globethesis.com This strong coupling induces a synergistic effect that significantly boosts catalytic performance. globethesis.com The unique morphologies achieved through controlled synthesis, such as vertically aligned nanosheet arrays, further contribute to their high efficiency as electrocatalysts. globethesis.com The development of these advanced nanomaterials showcases a promising path toward designing cost-effective and highly active materials for sustainable energy applications. acs.org

Interactive Data Tables

Table 1: Synthesis Methods for Cobalt-Iron Hydroxide-Based Nanomaterials

Synthesis MethodPrecursors/ReactantsResulting NanomaterialKey FindingsReference
Co-precipitationCobalt and Iron Salts, Alkaline SolutionCo-Fe Layered Double Hydroxides (LDH)Allows precise control of Fe content; optimal 35 at% Fe showed synergistic effect and high OER activity. researchgate.net
Hydrothermal MethodMetal Salts, Water/SolventsCrystalline Nanoparticles (e.g., CoFe₂O₄)Temperature, time, and surfactants influence nanoparticle size. labinsights.nl
Ultrasonication-Assisted GrowthCo₃O₄ substrate, CoFe LDH precursorsCoFe LDH/Co₃O₄ NanohybridsCreates a strongly coupled interface, inducing a synergistic effect for enhanced catalytic performance. globethesis.com
Green Synthesis (Co-precipitation)Palm Kernel Oil, KOH, CoCl₂·6H₂O, Fe(NO₃)₃·9H₂OFe-doped Co₃O₄ NanoparticlesUtilizes a bio-derived precipitating agent for an environmentally friendly synthesis route. mdpi.com

Table 2: Research Findings on Functional Applications in Electrocatalysis (OER)

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing cobalt-iron dihydroxide dihydrate with controlled stoichiometry?

  • Answer: Synthesis typically involves co-precipitation under controlled pH (8–10) and temperature (50–80°C) to ensure homogeneous metal hydroxide formation. Use molar ratios of Co²⁺:Fe³⁺ (e.g., 1:2 or 2:1) dissolved in deionized water, followed by dropwise addition of NaOH or NH₃·H₂O. Aging the precipitate for 12–24 hours enhances crystallinity. Monitor reaction kinetics using in-situ pH and redox potential sensors to avoid phase segregation .

Q. How can researchers characterize the crystal structure and hydration state of cobalt-iron dihydroxide dihydrate?

  • Answer:

  • XRD : Identify layered double hydroxide (LDH) phases via Bragg peaks (e.g., (003), (006)) and interlayer spacing (~0.76 nm for dihydrate).
  • TGA/DSC : Quantify hydration states by mass loss at 100–200°C (water removal) and 300–400°C (dehydroxylation).
  • FTIR : Confirm OH⁻ stretching (3400–3500 cm⁻¹) and metal-oxygen bonds (500–700 cm⁻¹) .

Q. What are the stability considerations for cobalt-iron dihydroxide dihydrate under varying environmental conditions?

  • Answer: The compound is sensitive to:

  • pH : Degrades in acidic conditions (pH < 4) via protonation of hydroxide layers.
  • Temperature : Dehydrates above 80°C, forming anhydrous CoFeO(OH).
  • Oxidation : Exposure to O₂ may oxidize Co²⁺ to Co³⁺, altering redox activity. Store in inert atmospheres (N₂/Ar) and use stabilizers like citrate anions .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments for studying redox-active sites in cobalt-iron dihydroxide dihydrate?

  • Answer: Density functional theory (DFT) models predict electronic structures of Co²⁺-Fe³⁺ clusters, identifying active sites for OER/ORR. Pair computational results with operando XAS (X-ray absorption spectroscopy) to validate d-band center positions and charge transfer mechanisms. Link findings to Marcus theory for electron transfer kinetics .

Q. What strategies resolve contradictions in reported catalytic activities of cobalt-iron dihydroxide dihydrate across studies?

  • Answer: Discrepancies often arise from:

  • Surface heterogeneity : Use atomic-layer deposition (ALD) to standardize surface sites.
  • Electrolyte effects : Compare performance in 0.1 M KOH vs. 1 M KOH to isolate pH-dependent activity.
  • Data normalization : Report activities per electrochemical surface area (ECSA) instead of mass loading. Conduct meta-analyses using PRISMA guidelines to identify confounding variables .

Q. How do synergistic interactions between cobalt and iron in dihydroxide dihydrate enhance electrocatalytic water splitting?

  • Answer: Fe³⁺ modulates Co²⁺ oxidation states via electron redistribution, lowering overpotential for OER. Use in-situ Raman spectroscopy to detect Fe-O-Co bridging oxygen species during catalysis. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance at Co-Fe interfaces .

Q. What factorial design parameters optimize the scalability of cobalt-iron dihydroxide dihydrate synthesis for large-scale energy storage?

  • Answer: Apply a 3² factorial design to test variables:

  • Factor A : Precursor concentration (0.1 M vs. 0.5 M).
  • Factor B : Stirring rate (200 rpm vs. 800 rpm).
    Response variables include particle size (DLS) and BET surface area. Use ANOVA to identify significant interactions and derive Pareto-optimal conditions .

Methodological Tables

Table 1: Key Characterization Techniques for Cobalt-Iron Dihydroxide Dihydrate

TechniqueParameters MeasuredCritical ObservationsReference
XRDCrystallinity, phase purity(003) peak at 2θ ≈ 11.5° for LDH structure
TGAHydration/dehydroxylation thresholds15–20% mass loss at 150°C (H₂O removal)
XPSCo²⁺/Co³⁺ and Fe²⁺/Fe³⁺ oxidation statesCo 2p₃/₂ peaks at 780–782 eV (Co²⁺)

Table 2: Common Contaminants and Mitigation Strategies

ContaminantSourceImpact on PropertiesMitigation
Cl⁻ ionsPrecursor saltsDisrupt LDH interlayer spacingDialysis purification (72 hrs)
CarbonatesAtmospheric CO₂ absorptionReduce catalytic activitySynthesis under N₂ atmosphere
Metallic Co/FeIncomplete precipitationIntroduce electronic shortingRedox titration for stoichiometry

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